molecular formula C11H15BN2O5 B7952955 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No.: B7952955
M. Wt: 266.06 g/mol
InChI Key: RZZNAAWVSNLKNH-UHFFFAOYSA-N
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Description

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a nitro group, a pyridine ring, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 5-nitro-2-hydroxypyridine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

    Hydrolysis: The dioxaborolane ring can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.

    Hydrolysis: Acidic or basic aqueous conditions can facilitate the hydrolysis of the dioxaborolane ring.

Major Products

    Reduction: 5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol.

    Substitution: Various biaryl compounds depending on the halide used in the reaction.

    Hydrolysis: 5-Nitro-3-(boronic acid)pyridin-2-ol.

Scientific Research Applications

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, including potential anticancer agents.

    Industry: Utilized in the production of fine chemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is primarily related to its ability to participate in various chemical reactions. The nitro group can undergo reduction, while the boronic ester moiety can engage in cross-coupling reactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with a methoxy group instead of a nitro group.

    2-Nitro-5-pyridineboronic acid pinacol ester: Similar in structure but lacks the hydroxyl group on the pyridine ring.

    3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a bromine atom instead of a nitro group.

Uniqueness

5-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to the combination of its nitro group, hydroxyl group, and boronic ester moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable compound in various fields of research.

Properties

IUPAC Name

5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O5/c1-10(2)11(3,4)19-12(18-10)8-5-7(14(16)17)6-13-9(8)15/h5-6H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNAAWVSNLKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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